1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine
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Overview
Description
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is a chemical compound with the CAS Number: 2110264-05-4 . It has a molecular weight of 123.2 . The IUPAC name for this compound is 1-allylcyclopent-3-en-1-amine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is 1S/C8H13N/c1-2-5-8(9)6-3-4-7-8/h2-4H,1,5-7,9H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine is a liquid at room temperature . It has a molecular weight of 123.2 . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Bioconjugation in Aqueous Media
The study by Nakajima and Ikada (1995) delves into the mechanism of amide formation through carbodiimide for bioconjugation in aqueous media. They investigated how cyclizable and noncyclizable carboxylic acids react with amines in the presence of EDC, highlighting its stability and reactivity in different pH environments. This research is crucial for understanding the bioconjugation process involving compounds like 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine in biological and medical applications (Nakajima & Ikada, 1995).
Synthesis of Oxazoles and Oxazolidines
Merkul and Müller (2006) developed a novel three-component synthesis of oxazoles through an amidation-coupling-cycloisomerization sequence, starting from propargyl amine and acid chlorides. This pathway demonstrates the compound's utility in creating heterocyclic structures, which are pivotal in pharmaceutical chemistry (Merkul & Müller, 2006). Similarly, Tejedor et al. (2005) described a modular, one-pot, four-component synthesis of polysubstituted 1,3-oxazolidines, further showcasing the versatility of such amines in constructing complex nitrogen-containing cycles (Tejedor et al., 2005).
Heterocycle Formation via Cycloaddition
Tong et al. (2016) reported on the heteroannulation of primary propargylamines with isonitriles to form imidazoles and dihydropyrimidines, emphasizing the role of catalyst loading in directing the reaction's outcome. This study highlights the synthetic utility of 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine in constructing diverse heterocyclic systems, which are essential in drug development and materials science (Tong et al., 2016).
Green Chemistry Approaches
Guo et al. (2021) explored a metal- and oxidant-free three-component condensation for the synthesis of 1H-1,2,4-triazol-3-amines, demonstrating an environmentally friendly methodology that broadens the scope of sustainable chemical synthesis. This research showcases the potential for 1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine derivatives in green chemistry applications (Guo et al., 2021).
Catalysis and Enantioselective Synthesis
A study by Lathrop and Rovis (2009) described a multicatalytic secondary amine/N-heterocyclic carbene catalyzed cascade sequence for the asymmetric synthesis of functionalized cyclopentanones. This work underlines the compound's significance in catalysis and enantioselective synthesis, contributing to the development of chiral molecules with high precision (Lathrop & Rovis, 2009).
Safety And Hazards
The compound is associated with several hazard statements including H226, H302, H314, and H335 . Precautionary measures include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 . The compound is considered dangerous with GHS02, GHS05, and GHS07 pictograms .
properties
IUPAC Name |
1-prop-2-enylcyclopent-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-2-5-8(9)6-3-4-7-8/h2-4H,1,5-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCBBBRZUAANTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CC=CC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Prop-2-en-1-yl)cyclopent-3-en-1-amine |
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